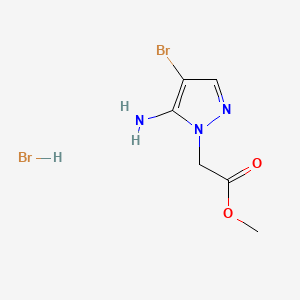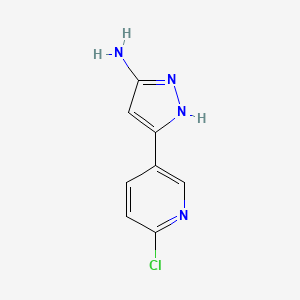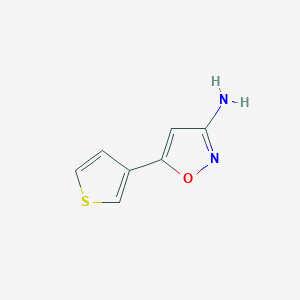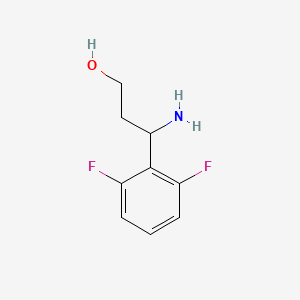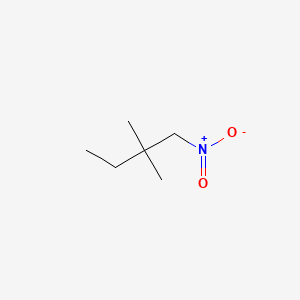
2,2-Dimethyl-1-nitrobutane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethyl-1-nitrobutane is an organic compound with the molecular formula C₄H₉NO₂. It is a nitroalkane, characterized by the presence of a nitro group (-NO₂) attached to a butane backbone with two methyl groups at the second carbon atom. This compound is known for its high reactivity and is used in various scientific and industrial applications.
Synthetic Routes and Reaction Conditions:
Nitration of Alkanes: One common method to synthesize this compound is through the nitration of alkanes. This involves reacting butane with nitric acid (HNO₃) under controlled conditions, typically at high temperatures and in the presence of a catalyst.
Reduction of Nitro Compounds: Another approach is the reduction of higher nitroalkanes. This involves the reduction of nitro groups in larger nitroalkanes to form the desired compound.
Industrial Production Methods: In industrial settings, the production of this compound is often carried out using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as alcohols and ketones.
Reduction: Reduction reactions can convert the nitro group to an amine group, resulting in the formation of 2,2-Dimethyl-1-aminobutane.
Substitution: Substitution reactions can occur at the nitro group, leading to the formation of different nitroalkanes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Typical reducing agents include hydrogen gas (H₂) and metal catalysts like palladium (Pd) or platinum (Pt).
Substitution: Various nucleophiles can be used for substitution reactions, such as halides or alkyl groups.
Major Products Formed:
Oxidation: Alcohols, ketones, and carboxylic acids.
Reduction: Amines and amides.
Substitution: Different nitroalkanes and alkylated products.
科学的研究の応用
2,2-Dimethyl-1-nitrobutane is used in various scientific research fields, including:
Chemistry: It serves as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: It is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism by which 2,2-Dimethyl-1-nitrobutane exerts its effects involves the nitro group acting as an electrophile. This electrophilic nature allows it to participate in various chemical reactions, such as nucleophilic substitution and reduction. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
類似化合物との比較
Nitromethane (CH₃NO₂)
Nitroethane (C₂H₅NO₂)
1-Nitropropane (C₃H₇NO₂)
特性
CAS番号 |
2625-29-8 |
|---|---|
分子式 |
C6H13NO2 |
分子量 |
131.17 g/mol |
IUPAC名 |
2,2-dimethyl-1-nitrobutane |
InChI |
InChI=1S/C6H13NO2/c1-4-6(2,3)5-7(8)9/h4-5H2,1-3H3 |
InChIキー |
BJNROHKGPXDHBO-UHFFFAOYSA-N |
正規SMILES |
CCC(C)(C)C[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


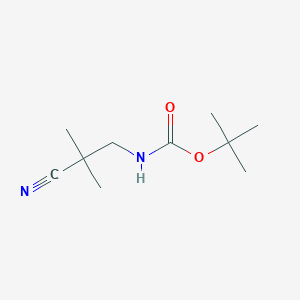

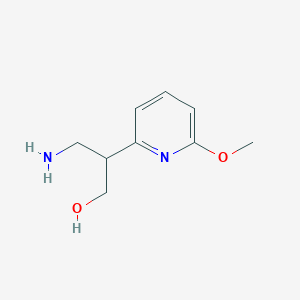
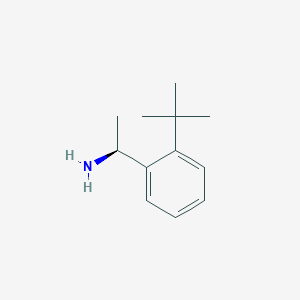
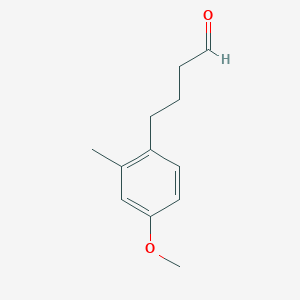
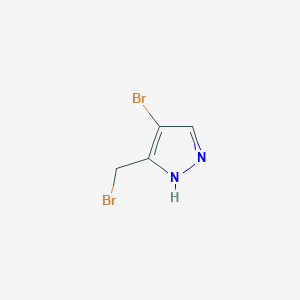
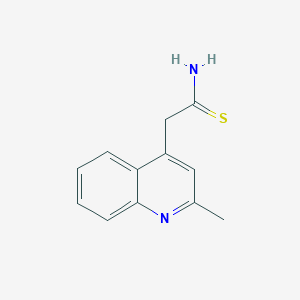
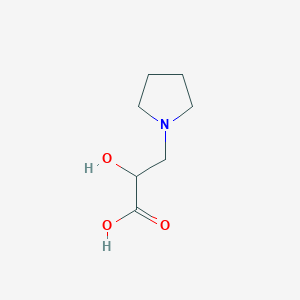
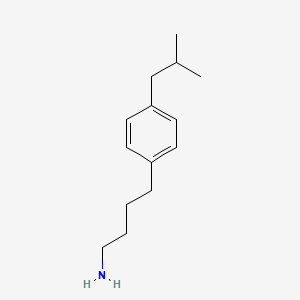
![4-Aminobicyclo[3.1.0]hexane-1-carboxylicacidhydrochloride](/img/structure/B15322033.png)
